![molecular formula C11H13FN2O3S B2458741 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide CAS No. 1808620-15-6](/img/structure/B2458741.png)
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. CSP-1103 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory formation.
Mecanismo De Acción
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide exerts its effects by binding to and blocking the α7 nicotinic acetylcholine receptor, which is involved in the release of neurotransmitters such as dopamine and acetylcholine. By inhibiting the activity of this receptor, 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide can modulate the release of these neurotransmitters, leading to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which minimizes the risk of off-target effects. However, its potency and selectivity also make it difficult to obtain sufficient quantities for large-scale experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity limits its use in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of focus is the investigation of its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide in clinical settings.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide involves a multistep process that begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methanesulfonylcyclopropyl)methylamine to yield the final product.
Aplicaciones Científicas De Investigación
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its ability to selectively target the α7 nicotinic acetylcholine receptor makes it a promising candidate for the development of new drugs that can improve cognitive function and memory.
Propiedades
IUPAC Name |
2-fluoro-N-[(1-methylsulfonylcyclopropyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-18(16,17)11(3-4-11)7-14-10(15)8-2-5-13-9(12)6-8/h2,5-6H,3-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFQNFLXHPCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

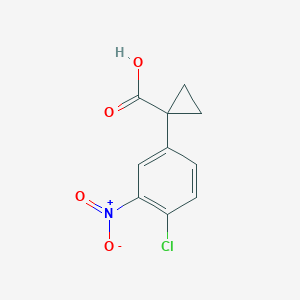
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
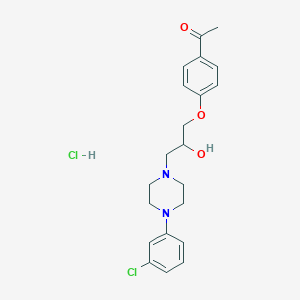
![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)
![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
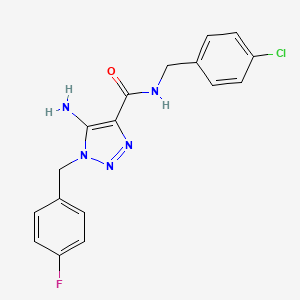
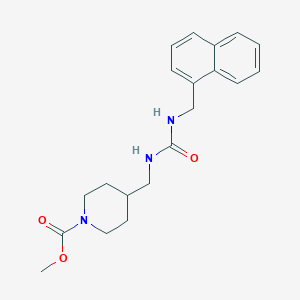
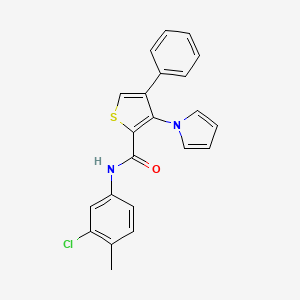
![sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2458671.png)
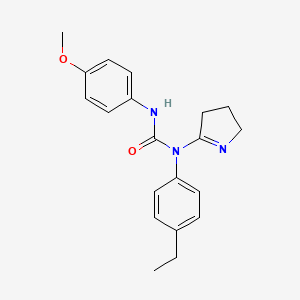
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)
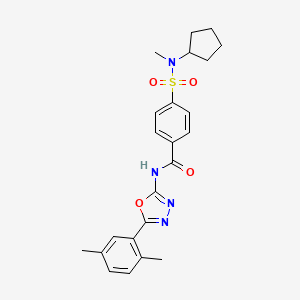
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)